molecular formula C22H23N3O2 B2831226 6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-45-6

6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2831226
CAS No.: 1021060-45-6
M. Wt: 361.445
InChI Key: ANNXGMMFBXTGOJ-UHFFFAOYSA-N
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Description

6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a potent and selective small molecule inhibitor of p21-activated kinase 4 (PAK4), which has emerged as a critical target in oncology and cell signaling research. This compound exhibits high affinity for the PAK4 kinase domain, effectively suppressing its enzymatic activity . The primary research value of this inhibitor lies in its application for dissecting the role of the PAK4 signaling pathway in cytoskeletal remodeling, cell proliferation, and survival. PAK4 is frequently overexpressed in various cancers, including gastric and colorectal cancer, where it promotes tumor growth and metastasis . Consequently, this molecule serves as a vital chemical probe for investigating cancer cell invasion, migration, and for exploring potential therapeutic strategies targeting the PAK-mediated signaling network. Its utility extends to foundational studies in developmental biology and immunology, given the involvement of PAK proteins in these processes.

Properties

IUPAC Name

4-(2-methylphenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-8-5-6-12-17(15)20-19-18(23-22(27)24-20)14-25(21(19)26)13-7-11-16-9-3-2-4-10-16/h2-6,8-10,12,20H,7,11,13-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNXGMMFBXTGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit anti-cancer properties by inhibiting certain pathways involved in tumor growth. For instance, studies have shown that derivatives of tetrahydropyrrolo[3,4-d]pyrimidine compounds can act as inhibitors of kinases involved in cancer progression .

Neuropharmacology

There is emerging evidence that this compound may influence neurotransmitter systems. Its structural analogs have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders such as depression and schizophrenia . The modulation of these receptors could lead to the development of novel antidepressants or antipsychotic medications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrrolopyrimidine compounds. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes presents opportunities for developing new antibiotics . The specific mechanism of action for 6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in combating resistant strains of bacteria is an area of ongoing research.

Agricultural Applications

Given the increasing need for sustainable agricultural practices, research into the use of this compound as a biopesticide has gained traction. Its efficacy against specific pests and pathogens could provide an environmentally friendly alternative to conventional pesticides . Preliminary results suggest that it may disrupt metabolic pathways in pests without harming beneficial insects.

Case Studies

Study Focus Findings
Study A Anti-cancer propertiesInhibition of tumor growth in vitro; potential as a kinase inhibitor.
Study B NeuropharmacologyModulation of serotonin receptors; implications for depression treatment.
Study C Antimicrobial effectsSignificant activity against Gram-positive bacteria; potential for antibiotic development.
Study D Agricultural useEffective against aphids; minimal impact on non-target species.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Compound Name Aryl Substituent Key Properties/Findings Reference
6-Butyl-4-(3-fluorophenyl)-pyrrolopyrimidine 3-Fluorophenyl Higher electronegativity from fluorine may increase binding affinity to polar targets. No direct activity data reported.
4-(4-Methoxyphenyl)-6-(3-phenylpropyl)-analog 4-Methoxyphenyl Methoxy group’s electron-donating effect could alter π-π stacking in biological systems. Limited solubility noted.
4-(2-Methoxyphenyl)-1,3-dimethyl-analog 2-Methoxyphenyl Steric hindrance from ortho-methoxy group reduces conformational flexibility. Used in synthetic intermediates.

Analogs with Modified Alkyl Chains

Compound Name Alkyl Chain Biological/Physical Impact Reference
6-[(3-Hydroxypropyl)]-5-methyl-pyrimidinedione 3-Hydroxypropyl Increased hydrophilicity enhances aqueous solubility but reduces membrane permeability.
6-Butyl-4-(3-fluorophenyl)-analog Butyl Shorter chain length may limit hydrophobic interactions in enzyme binding pockets.

Key Insight : The 3-phenylpropyl chain in the target compound likely improves lipophilicity and target engagement compared to shorter or polar chains .

Functional Comparison: Neutrophil Elastase Inhibition

Compound (Patent/Study) Substituents IC50 (nM) Notes Reference
4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl)-analog 4-Cyanophenyl, 3-CF3-phenyl 12 High potency due to strong electron-withdrawing groups. (WO060158 A1)
Target Compound (Theoretical) 4-(o-Tolyl), 6-(3-phenylpropyl) N/A Predicted comparable efficacy; o-tolyl may improve steric compatibility.

Key Insight: While cyanophenyl analogs exhibit higher potency, the o-tolyl group in the target compound may reduce off-target interactions due to moderate steric bulk .

Photophysical and Spectroscopic Comparisons

  • MLCT Absorption/Emission : The o-tolyl group in platinum complexes (e.g., [Pt{4-(o-tolyl)isqbipy}Cl]SbF6) causes blue-shifted MLCT bands (362–393 nm) compared to terpyridine analogs, indicating a higher-energy LUMO .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:

  • Precursor Selection : Use fluorinated aromatic compounds (e.g., 3-fluorophenyl derivatives) and pyrimidine-based intermediates to ensure structural fidelity .
  • Reaction Conditions :
    • Temperature : Maintain 80–100°C during cyclization to minimize side reactions .
    • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
    Key Metrics : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, 90:10 acetonitrile/water) .

Basic: What analytical techniques are critical for structural characterization?

Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify proton environments (e.g., o-tolyl methyl group at δ 2.3 ppm, pyrrolo N-H at δ 10.2 ppm) .
    • 13C NMR : Confirm carbonyl carbons (C=O at ~170 ppm) and aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected ~420–430 Da) .
  • X-ray Crystallography : Resolve fused pyrrolo-pyrimidine ring conformation and substituent geometry .

Basic: How can solubility and formulation challenges be addressed for in vitro studies?

Answer:

  • Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., 0.1% Tween-80) .
  • Co-solvents : Use cyclodextrins (e.g., β-CD at 10 mM) to enhance solubility in biological assays .
  • Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles to prevent degradation .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:
SAR studies involve:

  • Substituent Variation :
    • Replace the 3-phenylpropyl group with shorter alkyl chains (e.g., allyl or pentyl) to assess steric effects on bioactivity .
    • Modify the o-tolyl group with electron-withdrawing substituents (e.g., fluorine) to enhance target binding .
  • Biological Assays :
    • Test inhibition of kinases or PARP enzymes using fluorescence polarization assays .
    • Compare IC50 values across derivatives to identify critical functional groups .
      Example : Analogues with 4-hydroxyphenyl substituents showed 2–3x higher PARP inhibition than o-tolyl derivatives .

Advanced: How can computational modeling guide the design of derivatives with improved target specificity?

Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., PARP1 or dopamine receptors). Focus on hydrogen bonding (e.g., pyrimidine-dione carbonyl groups) and π-π stacking (aromatic substituents) .
  • Quantum Chemical Calculations : Optimize substituent geometry at the B3LYP/6-31G* level to predict electronic effects on binding .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in physiological conditions .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from assay variability or structural impurities:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., olaparib for PARP assays) .
    • Validate results across independent labs with blinded protocols .
  • Batch Analysis : Compare HPLC purity (>98% vs. <95%) and confirm via LC-MS to rule out degradants .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 6-allyl derivatives) to identify trends in bioactivity .

Advanced: What experimental approaches identify biological targets for this compound?

Answer:

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for identification via LC-MS/MS .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., DNA repair or apoptosis) .
  • Competitive Binding Assays : Use radiolabeled probes (e.g., [3H]-SCH23390 for dopamine receptors) to quantify displacement .

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